Prothioconazole

Description

Prothioconazole is a broad-spectrum triazolinthione fungicide used in agricultural research to investigate its efficacy against various fungal pathogens. It belongs to the demethylation inhibitor (DMI) class of fungicides, which target the biosynthesis of ergosterol, a vital component of fungal cell membranes. Specifically, this compound inhibits the cytochrome P450 enzyme 14α-demethylase (CYP51), disrupting the formation of ergosterol and ultimately leading to fungal growth inhibition[“].

Structure

3D Structure

Propriétés

IUPAC Name |

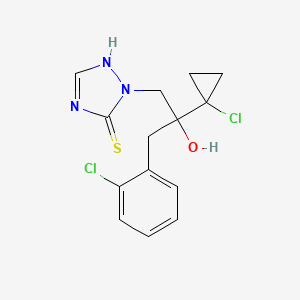

2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15Cl2N3OS/c15-11-4-2-1-3-10(11)7-14(20,13(16)5-6-13)8-19-12(21)17-9-18-19/h1-4,9,20H,5-8H2,(H,17,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNHVNIJQQRJYDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C(CC2=CC=CC=C2Cl)(CN3C(=S)N=CN3)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15Cl2N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4034869 | |

| Record name | Prothioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

BP: 587 °C (calc) | |

| Record name | Prothioconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In n-hexane <0.1, xylene 8, n-octanol 58, isopropanol 87, acetonitrile 69, DMSO 126, dichloromethane 88, ethyl acetate, polyethylene glycol and acetone all >250 (all in g/L, 20 °C), In water, 300 mg/L at 20 °C | |

| Record name | Prothioconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.36 at 20 °C | |

| Record name | Prothioconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Less than 3.0X10-7 mm Hg at 20 °C | |

| Record name | Prothioconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White to light beige crystalline powder | |

CAS No. |

178928-70-6 | |

| Record name | Prothioconazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=178928-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prothioconazole [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178928706 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prothioconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4034869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3H-1,2,4-Triazole-3-thione, 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.615 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTHIOCONAZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27B9FV58IY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prothioconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

139.1-144.5 °C | |

| Record name | Prothioconazole | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7893 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Prothioconazole's Mechanism of Action on Fungal Ergosterol Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole, a triazolinethione fungicide, represents a significant advancement in the control of a broad spectrum of fungal pathogens. Its efficacy stems from the targeted disruption of ergosterol biosynthesis, an essential pathway for fungal cell membrane integrity. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's fungicidal activity, with a focus on its interaction with the key enzyme, lanosterol 14α-demethylase (CYP51). We will delve into its unique inhibitory kinetics, the role of its major metabolite, this compound-desthio, and present quantitative data on its efficacy. Furthermore, this guide outlines detailed experimental protocols for the elucidation of its mechanism of action and provides visual representations of the involved pathways and experimental workflows.

Introduction to this compound and Ergosterol Biosynthesis

This compound is a systemic fungicide belonging to the demethylase inhibitor (DMI) class.[1][2][3] DMIs interfere with the biosynthesis of ergosterol, the primary sterol in fungal cell membranes, which is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3] The inhibition of ergosterol production leads to the accumulation of toxic 14α-methylated sterol precursors, ultimately disrupting cell membrane structure and function and leading to fungal cell death.[3][4]

The ergosterol biosynthesis pathway is a complex, multi-step process. A critical enzyme in this pathway is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the CYP51 gene (also known as ERG11 in yeast).[1][5] This enzyme catalyzes the removal of the 14α-methyl group from lanosterol or eburicol, a vital step in the formation of mature ergosterol.[1][2]

The Dual Mechanism of Action: this compound and this compound-Desthio

A key feature of this compound's mechanism of action is the role of its primary metabolite, this compound-desthio.[6][7]

-

This compound: The parent compound, this compound, acts as a competitive inhibitor of CYP51.[1][8] This mode of inhibition is distinct from many other azole fungicides, which are typically noncompetitive inhibitors.[1] this compound's binding affinity to the CYP51 enzyme is lower compared to its desthio metabolite.[1][9]

-

This compound-Desthio: In both plants and fungal cells, this compound is rapidly metabolized to this compound-desthio.[6][7] This metabolite is a potent noncompetitive inhibitor of CYP51, binding tightly to the heme iron of the enzyme and effectively blocking its activity.[6][8][10] It is now widely considered that the antifungal action of this compound is primarily attributed to the formation of this compound-desthio.[6][7][10]

The conversion of this compound to its more active desthio form represents a "pro-drug" concept, where the parent molecule is transformed into the primary fungicidally active compound within the target organism or its environment.

Quantitative Efficacy of this compound and its Metabolite

The inhibitory activity of this compound and this compound-desthio has been quantified against various fungal pathogens. The following tables summarize key efficacy data from published studies.

| Fungal Species | Compound | IC50 (μM) | Assay Type | Reference |

| Candida albicans | This compound | >100 | Cell-free enzyme assay | [7] |

| Candida albicans | This compound-desthio | <0.087 (approx.) | Cell-free enzyme assay | [7] |

| Candida albicans | Voriconazole (control) | <0.080 (approx.) | Cell-free enzyme assay | [7] |

| Fungal Species | Compound | EC50 (μg/mL) | Assay Type | Reference |

| Fusarium graminearum (wild-type) | This compound | 0.25 - 0.58 | Mycelial growth inhibition | [11] |

| Fusarium graminearum (resistant mutants) | This compound | 10.09 - 21.24 | Mycelial growth inhibition | [11] |

| Fusarium oxysporum f. sp. cubense (TR4) | R-Prothioconazole | 0.78 | Mycelial growth inhibition | [12] |

| Fusarium oxysporum f. sp. cubense (TR4) | S-Prothioconazole | 25.31 | Mycelial growth inhibition | [12] |

| Fungal Species | Compound | Kd (nM) | Assay Type | Reference |

| Mycosphaerella graminicola CYP51 | This compound | 51,000 - 104,000 | Spectrophotometric binding | [1] |

| Mycosphaerella graminicola CYP51 | Epoxiconazole (control) | 16.6 | Spectrophotometric binding | [9] |

| Candida albicans CYP51 | This compound | 6,100 | Spectrophotometric binding | [9] |

| Candida albicans CYP51 | This compound-desthio | ~40 | Spectrophotometric binding | [9] |

| Homo sapiens CYP51 | This compound | 910 | Spectrophotometric binding | [9] |

| Homo sapiens CYP51 | This compound-desthio | ~40 | Spectrophotometric binding | [9] |

Visualizing the Mechanism of Action

Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the fungal ergosterol biosynthesis pathway, highlighting the point of inhibition by this compound and its desthio metabolite.

Caption: Inhibition of Ergosterol Biosynthesis by this compound and this compound-desthio.

Experimental Workflow for Mechanism of Action Studies

This diagram outlines a typical experimental workflow to investigate the mechanism of action of an antifungal agent like this compound.

Caption: Experimental Workflow for Elucidating Antifungal Mechanism of Action.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is adapted from standardized methods for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.

Materials:

-

Fungal isolate of interest

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

-

This compound and/or this compound-desthio

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Procedure:

-

Inoculum Preparation: Grow the fungal isolate on appropriate agar medium. Prepare a suspension of fungal spores or cells in sterile saline. Adjust the suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or spectrophotometer. Dilute this suspension 1:1000 in RPMI 1640 medium to obtain the final inoculum density.

-

Antifungal Stock Solution: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in DMSO.

-

Serial Dilutions: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in the wells of a 96-well plate to achieve a range of final concentrations. Include a drug-free control (containing only DMSO at the same concentration as the highest drug concentration) and a media-only control.

-

Inoculation: Add the prepared fungal inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C for Candida spp.) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (e.g., ≥50% or ≥90%) compared to the drug-free control, as determined by visual inspection or spectrophotometric reading.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for extracting and analyzing fungal sterols.

Materials:

-

Fungal culture treated with the antifungal agent

-

Untreated control culture

-

Saponification solution (e.g., 20% w/v KOH in 60% v/v ethanol)

-

Heptane or hexane for extraction

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Harvest and Saponify: Harvest fungal cells from liquid culture by centrifugation. Resuspend the cell pellet in the saponification solution and heat at 80-90°C for 1-2 hours to hydrolyze lipids.

-

Sterol Extraction: After cooling, extract the non-saponifiable lipids (including sterols) by adding water and an organic solvent like heptane or hexane. Vortex vigorously and centrifuge to separate the phases. Collect the upper organic phase. Repeat the extraction process on the aqueous phase.

-

Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. To make the sterols volatile for GC analysis, derivatize them by adding a silylating agent and heating at 60-70°C for 30 minutes.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use a suitable capillary column (e.g., HP-5ms) and a temperature program to separate the different sterol components. The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify and quantify the different sterols by comparison to known standards and spectral libraries.

-

Data Analysis: Compare the sterol profiles of the treated and untreated samples. Inhibition of CYP51 will result in a decrease in ergosterol and an accumulation of 14α-methylated sterols like lanosterol and eburicol.[1]

Heterologous Expression and Purification of CYP51

This protocol provides a general framework for producing the target enzyme for in vitro studies.

Materials:

-

Escherichia coli expression strain (e.g., BL21(DE3))

-

Expression vector (e.g., pET vector series) containing the fungal CYP51 gene

-

Luria-Bertani (LB) medium

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

5-aminolevulinic acid (ALA)

-

Affinity chromatography resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

-

Transformation: Transform the E. coli expression strain with the CYP51 expression vector.

-

Culture Growth: Grow the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG and supplement the medium with ALA, a heme precursor. Reduce the incubation temperature (e.g., 25-28°C) and continue to grow for 24-48 hours.

-

Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing lysozyme and DNase and lyse the cells by sonication or French press.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant containing the soluble CYP51 protein to an affinity chromatography column. Wash the column to remove non-specifically bound proteins. Elute the purified CYP51 protein using an appropriate elution buffer (e.g., containing imidazole for His-tagged proteins).

-

Protein Characterization: Confirm the purity and concentration of the purified CYP51 protein using SDS-PAGE and a protein concentration assay (e.g., Bradford assay). The presence of the characteristic heme Soret peak in the UV-visible spectrum confirms the proper incorporation of the heme cofactor.

Conclusion

This compound's intricate mechanism of action, involving its conversion to the highly potent this compound-desthio, sets it apart from many other azole antifungals. Its primary target is the crucial CYP51 enzyme in the ergosterol biosynthesis pathway, leading to a cascade of events that compromise fungal cell membrane integrity. The competitive inhibition by the parent compound and the potent noncompetitive inhibition by its desthio metabolite provide a robust and effective means of fungal control. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and professionals in the field of mycology and antifungal drug development, facilitating a deeper understanding and further investigation into this important class of fungicides.

References

- 1. Mechanism of Binding of this compound to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. pomais.com [pomais.com]

- 4. fao.org [fao.org]

- 5. Exploring the Potential Mechanism of this compound Resistance in Fusarium graminearum in China [mdpi.com]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound and this compound-Desthio Activities against Candida albicans Sterol 14-α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound and this compound-desthio activities against Candida albicans sterol 14-α-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Exploring the Potential Mechanism of this compound Resistance in Fusarium graminearum in China - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Prothioconazole chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals.[1][2][3] First introduced by Bayer CropScience in 2004, it has become a key active ingredient in crop protection worldwide due to its efficacy against a wide range of fungal pathogens in cereals, oilseed rape, and other crops.[4] Its mode of action, targeting the biosynthesis of ergosterol, a vital component of the fungal cell membrane, has made it a subject of significant scientific interest. This guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols.

Chemical Structure and Identity

This compound, with the IUPAC name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a synthetic compound.[5] The technical grade material is produced as a racemic mixture of its (R)- and (S)-enantiomers.[3]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione[5] |

| CAS Number | 178928-70-6[4] |

| Chemical Formula | C₁₄H₁₅Cl₂N₃OS[6] |

| Molecular Weight | 344.26 g/mol [6] |

| Appearance | White to light beige crystalline powder[4][7] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is crucial for its formulation, application, and environmental fate assessment.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 139.1–144.5 °C[4][5] |

| Boiling Point | Decomposes at 222 °C; Estimated at 437-537 °C[4] |

| Vapor Pressure | < 3.0 x 10⁻⁷ mm Hg at 20 °C[5] |

| Water Solubility | 300 mg/L at 20 °C[4] |

| 5.0 g/L (pH 4, 20 °C)[8] | |

| 0.3 g/L (pH 8, 20 °C)[8] | |

| 2.0 g/L (pH 9, 20 °C)[8] | |

| Solubility in Organic Solvents (g/L at 20 °C) | Acetone: >250[5] |

| Dichloromethane: 88[3] | |

| Ethyl Acetate: >250[3][5] | |

| n-Heptane: < 0.1[3] | |

| 1-Octanol: 58[3] | |

| Polyethylene Glycol: >250[5] | |

| Octanol-Water Partition Coefficient (log Kow) | 4.05 (unbuffered, 20 °C)[3][5] |

| 4.16 (pH 4)[3][5] | |

| 3.82 (pH 7)[3][5] | |

| 2.00 (pH 9)[3][5] | |

| Acidity Constant (pKa) | 6.9[4][5] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][4] It specifically targets the enzyme lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[4][9] This inhibition disrupts the fungal cell membrane's structure and function, leading to cell death.[2][9] The active agent is believed to be its major metabolite, this compound-desthio, which is formed in both plants and fungi.[9][10]

Caption: Mechanism of action of this compound.

Experimental Protocols

Synthesis of this compound

A common synthetic route involves a multi-step process. One patented method describes the reaction of a hydrazine with glyoxylic acid to form a hydrazono-acetic acid intermediate, which is then reacted with a thiocyanate to yield this compound.[11] Another approach starts with 2-chlorobenzyl chloride, which is converted to a Grignard reagent and reacted with 1-chlorocyclopropyl-2-chloro-ethan-1-one.[4] Subsequent substitution with 1,2,4-triazole and thionation with elemental sulfur yields the final product.[4]

Analytical Determination by HPLC-MS/MS

The determination of this compound and its primary metabolite, this compound-desthio, in various matrices is typically performed using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Sample Preparation:

-

Extraction: Homogenized samples are extracted with an acetonitrile/water mixture.[12][13]

-

Cleanup: The extract is filtered and may be subjected to liquid-liquid partitioning with n-hexane and dichloromethane for cleanup.[14]

Chromatographic Conditions:

-

Column: Reversed-phase C18 column.[14]

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like acetic acid.[12][13]

-

Detection: Tandem mass spectrometry with an electrospray ionization (ESI) source, operated in the positive ion and multiple reaction monitoring (MRM) modes.[12][13][14]

Caption: General workflow for the analysis of this compound.

In Vitro Fungicidal Activity Assay

The antifungal efficacy of this compound can be assessed in vitro by determining the minimum inhibitory concentration (MIC) against various fungal species.

-

Culture Preparation: Fungal isolates are grown on a suitable medium, such as potato dextrose agar (PDA).

-

Assay: A serial dilution of this compound is prepared in a liquid medium (e.g., potato dextrose broth) in microtiter plates.

-

Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.

-

Incubation: The plates are incubated at an appropriate temperature for a specified period.

-

Evaluation: The MIC is determined as the lowest concentration of this compound that visibly inhibits fungal growth.

Metabolism

In both plants and animals, this compound is metabolized to this compound-desthio, which is considered the toxicologically relevant compound.[4] In animals, further biotransformation can occur through hydroxylation of the phenyl group and subsequent conjugation with glucuronic acid.[4]

Toxicological Summary

This compound exhibits low acute toxicity in mammals. The oral LD₅₀ in rats is reported to be >6200 mg/kg.[4] The US EPA has classified this compound and its metabolites as "Not likely to be Carcinogenic to Humans".[4] However, it is classified as very toxic to aquatic life with long-lasting effects.[4]

Table 3: Acute Toxicity of this compound in Rats

| Route | Value |

| Oral LD₅₀ | >6200 mg/kg[4] |

| Dermal LD₅₀ | >2000 mg/kg[4] |

| Inhalation LC₅₀ (4h) | >4.9 mg/L[4] |

Conclusion

This compound is a highly effective fungicide with a well-defined mechanism of action. Its chemical and physical properties have been extensively studied, enabling its widespread use in agriculture. The analytical methods for its detection are robust and sensitive. Further research into its biological interactions and environmental fate will continue to be of importance for its sustainable application.

References

- 1. fao.org [fao.org]

- 2. hyhpesticide.com [hyhpesticide.com]

- 3. fao.org [fao.org]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C14H15Cl2N3OS | CID 6451142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 178928-70-6 | FC172545 | Biosynth [biosynth.com]

- 7. chembk.com [chembk.com]

- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 9. This compound and this compound-Desthio Activities against Candida albicans Sterol 14-α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. WO2018010539A1 - Synthesis method and intermediate for this compound and enantiomer thereof - Google Patents [patents.google.com]

- 12. worldveg.tind.io [worldveg.tind.io]

- 13. worldveg.tind.io [worldveg.tind.io]

- 14. fao.org [fao.org]

An In-Depth Technical Guide to the Synthesis and Purification of Prothioconazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole, a broad-spectrum triazole thione fungicide, is a critical active ingredient in crop protection. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, specifically targeting the enzyme lanosterol 14α-demethylase (CYP51A1). This guide provides a comprehensive overview of the primary synthetic routes for this compound, detailing key chemical transformations and reaction conditions. Furthermore, it outlines established methods for the purification of the final product, including pH-dependent aqueous purification and recrystallization techniques. The document includes detailed experimental protocols derived from scientific literature and patents, quantitative data summarized in comparative tables, and visual representations of a key synthetic workflow and the targeted biochemical pathway to facilitate a deeper understanding of this compound's chemistry and mode of action.

Introduction

This compound, with the IUPAC name 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione, is a systemic fungicide with protective, curative, and eradicative properties.[1] Its unique triazolinthione structure is responsible for its potent inhibition of ergosterol biosynthesis, a vital component of fungal cell membranes.[2][3] The technical grade material is a racemic mixture of (R)- and (S)-enantiomers.[1] This guide explores the prevalent synthetic methodologies and purification strategies employed in the production of this compound, offering a technical resource for chemists and researchers in the agrochemical and pharmaceutical industries.

Synthesis of this compound

Several synthetic routes to this compound have been developed, with the most common approaches commencing from either 2-acetylbutyrolactone or 2-chlorobenzyl chloride. These pathways converge on key intermediates that are ultimately converted to the final this compound molecule.

Synthesis Route Starting from 2-Acetylbutyrolactone

This route involves a multi-step process beginning with the chlorination and subsequent rearrangement of 2-acetylbutyrolactone to form the crucial intermediate, 1-chloro-1-chloroacetyl-cyclopropane.[4]

Experimental Protocol:

-

Step 1: Synthesis of 3,5-dichloro-2-pentanone from 2-Acetylbutyrolactone.

-

To 128.1 g (1.0 mol) of 2-acetylbutyrolactone in a 1 L three-necked flask, slowly add 141.8 g (1.05 mol) of sulfuryl chloride at a temperature maintained below 0°C.[5]

-

After the addition is complete, stir the mixture for 1 hour at the same temperature.[5]

-

The resulting crude chlorinated product is used directly in the next step. To this, add 35% hydrochloric acid (1.0 mol) at an initial temperature of 50°C, then heat to reflux for 0.5 hours to yield 3,5-dichloro-2-pentanone.[6]

-

-

Step 2: Synthesis of 1-chloro-1-acetyl-cyclopropane.

-

To the dichloromethane solution of 3,5-dichloro-2-pentanone, add a solution of 200 mL of 20% sodium hydroxide (1.0 mol) and 3.2 g (0.01 mol) of tetrabutylammonium bromide.[6]

-

Stir the mixture at room temperature for approximately 2 hours.[6] The organic phase containing 1-chloro-1-acetyl-cyclopropane is then separated.

-

-

Step 3: Synthesis of 1-chloro-1-chloroacetyl-cyclopropane.

-

To the solution from the previous step, add 13 g (0.5 mol) of methanol followed by the dropwise addition of 114.5 g (1.05 mol) of sulfuryl chloride at room temperature.[4][5]

-

Stir the reaction mixture for about 6 hours.[4] The resulting product, 1-chloro-1-chloroacetyl-cyclopropane, is a key intermediate for the subsequent Grignard reaction.

-

This initial sequence of reactions provides a foundational intermediate which is then typically subjected to a Grignard reaction with the derivative of 2-chlorobenzyl chloride, followed by the introduction of the triazole and thione functionalities. A generalized workflow for a common this compound synthesis is depicted below.

References

- 1. mdpi.com [mdpi.com]

- 2. Mechanism of Binding of this compound to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. This compound and this compound-desthio activities against Candida albicans sterol 14-α-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. researchgate.net [researchgate.net]

Prothioconazole-Desthio: A Comprehensive Technical Review of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole, a broad-spectrum triazole fungicide, is widely utilized in agriculture for the control of a variety of fungal pathogens. However, its biological activity is primarily attributed to its major metabolite, this compound-desthio. This technical guide provides an in-depth analysis of the biological activity of this compound-desthio, focusing on its mechanism of action, antifungal efficacy, toxicological profile, and the methodologies used to evaluate these properties. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and environmental safety assessment.

This compound undergoes a metabolic conversion to this compound-desthio, a process that is crucial for its fungicidal action.[1] This conversion involves the removal of the thione sulfur atom from the triazole ring of the parent compound.[2] The resulting metabolite, this compound-desthio, is a more potent inhibitor of the target enzyme, sterol 14α-demethylase (CYP51).[3][4]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action of this compound-desthio is the inhibition of the CYP51 enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[3][5] Ergosterol is an essential component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[6]

By binding to the heme iron in the active site of CYP51, this compound-desthio blocks the demethylation of lanosterol or eburicol, which are precursors to ergosterol.[3][4] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols within the fungal cell.[7][8] The disruption of sterol composition alters the physical properties of the cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, inhibition of fungal growth and cell death.[9]

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound-desthio.

Antifungal Activity

This compound-desthio exhibits potent antifungal activity against a broad spectrum of phytopathogenic fungi.[9] Notably, it is significantly more effective at inhibiting fungal growth than its parent compound, this compound.[1]

Quantitative Antifungal Efficacy Data

The following table summarizes the effective concentration (EC50) values of this compound-desthio against various fungal pathogens. Lower EC50 values indicate higher antifungal activity.

| Fungal Species | EC50 (mg/L) | Reference |

| Fusarium graminearum | 9 to 683 times more effective than this compound | [1] |

| Candida albicans | IC50 of 1.9 µM (in a cell-free assay) | [7][10] |

| Zymoseptoria tritici | Varies based on CYP51 haplotype | [11] |

Toxicological Profile

While effective as a fungicide, the biological activity of this compound-desthio extends to non-target organisms, necessitating a thorough toxicological evaluation. It is considered the toxicologically relevant compound for risk assessment.[9]

Mammalian Toxicity

Studies in laboratory animals have shown that this compound-desthio has low acute toxicity via oral and dermal routes.[12] However, subchronic and chronic exposure can lead to adverse effects, with the liver, kidneys, and bladder being the primary target organs.[12][13]

| Test | Species | Endpoint | Value | Reference |

| Acute Oral LD50 | Rat | LD50 | >2000 mg/kg bw | [9] |

| Acute Dermal LD50 | Rat | LD50 | >2000 mg/kg bw | [9] |

| 2-Year Dietary Study | Rat | NOAEL | 1.1 mg/kg bw/day | [9] |

| 18-Month Dietary Study | Mouse | NOAEL | 3.1 mg/kg bw/day | [9] |

| Developmental Toxicity | Rat | NOAEL (maternal) | 30 mg/kg bw/day | [9] |

| Developmental Toxicity | Rabbit | NOAEL (maternal) | 10 mg/kg bw/day | [9] |

Aquatic Toxicity

This compound-desthio poses a risk to aquatic ecosystems.[14] Studies have demonstrated its toxicity to various aquatic organisms, including algae, invertebrates, and plants.

| Test Organism | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (48h) | EC50 | 5.19 | [15][16] |

| Daphnia magna (21d) | EC50 | 0.132 | [16] |

| Lemna minor (7d) | LC50 | 0.76 - 5.63 | [14] |

Soil Microorganism Toxicity

This compound and its desthio metabolite can impact soil microbial communities and enzyme activities.[17][18] These effects can alter soil health and functionality.[19][20] Studies have shown that this compound can inhibit the activity of dehydrogenase, catalase, and urease in soils.[17][18]

Stereoselective Activity

This compound and this compound-desthio are chiral molecules, existing as a mixture of enantiomers.[3] Research has revealed that the biological activity and toxicity of these enantiomers can differ significantly. For instance, in some studies, the S-enantiomer of this compound-desthio exhibited higher toxicity to the aquatic plant Lemna minor than the R-enantiomer.[14] Conversely, the R-enantiomer of this compound has been shown to be more effective against certain fungal pathogens.[5] This enantioselectivity is an important consideration for both efficacy and risk assessment.

Experimental Protocols

CYP51 Inhibition Assay (Cell-Free)

This assay determines the in vitro inhibitory activity of a compound against the CYP51 enzyme.

Methodology:

-

Preparation of Reagents: A reaction mixture is prepared containing purified recombinant CYP51 enzyme, cytochrome P450 reductase, and the substrate (e.g., lanosterol). This compound-desthio is dissolved in a suitable solvent (e.g., DMSO).[7]

-

Reaction Initiation: The reaction is initiated by the addition of NADPH.[7]

-

Incubation: The reaction mixture is incubated at 37°C for a specified period.[7]

-

Sterol Extraction: The reaction is stopped, and the sterols are extracted from the mixture.[7]

-

Analysis: The extracted sterols are analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the substrate and product.[7]

-

Data Analysis: The percentage of inhibition is calculated, and the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.[7]

Aquatic Toxicity Testing with Lemna minor (Duckweed)

This test assesses the toxicity of a substance to the aquatic plant Lemna minor.

Methodology:

-

Test Organism Culture: Lemna minor is cultured in a suitable growth medium under controlled conditions of light, temperature, and photoperiod.[14][21]

-

Test Solutions: A series of test solutions with varying concentrations of this compound-desthio are prepared in the growth medium.[14]

-

Exposure: A specific number of Lemna minor fronds are introduced into each test solution and control vessels.[14][21]

-

Incubation: The test is conducted for a period of 7 days under the same controlled conditions as the culture.[14]

-

Endpoint Measurement: The number of fronds is counted at the beginning and end of the test to determine the growth rate. Other endpoints such as frond area, dry weight, and photosynthetic pigment content can also be measured.[14]

-

Data Analysis: The inhibition of growth is calculated for each concentration, and the LC50 (the concentration that is lethal to 50% of the test organisms) or EC50 (the concentration that causes a 50% effect on a specific endpoint) is determined.[14]

Soil Microorganism and Enzyme Activity Assays

These assays evaluate the impact of this compound-desthio on the soil microbial community and the activity of key soil enzymes.

Methodology:

-

Soil Treatment: Soil samples are treated with different concentrations of this compound-desthio.

-

Incubation: The treated soil is incubated under controlled temperature and moisture conditions.

-

Microbial Community Analysis: DNA is extracted from the soil samples at different time points. The diversity and composition of the bacterial and fungal communities are analyzed using techniques such as high-throughput sequencing of 16S rRNA and ITS genes.[22]

-

Enzyme Activity Assays: The activities of key soil enzymes, such as dehydrogenase, catalase, and urease, are measured using established spectrophotometric methods.[17][18]

-

Data Analysis: The changes in microbial community structure and enzyme activities in the treated soils are compared to untreated controls.

Conclusion

This compound-desthio is the primary active metabolite of the fungicide this compound, exhibiting potent and broad-spectrum antifungal activity through the inhibition of ergosterol biosynthesis. Its enhanced efficacy compared to the parent compound underscores the importance of understanding its biological activity. However, its toxicity to non-target organisms, including aquatic life and soil microbes, necessitates careful risk assessment. The stereoselective nature of its activity and toxicity adds another layer of complexity that should be considered in both agricultural applications and environmental safety evaluations. This technical guide provides a foundational understanding of the biological activity of this compound-desthio, supported by quantitative data and experimental methodologies, to aid researchers and professionals in their ongoing work with this significant agricultural chemical.

References

- 1. Aquatic Ecological Risk Evaluation of Chiral Triazole Fungicide this compound and Its Metabolite this compound-Desthio on Lemna minor [ideas.repec.org]

- 2. researchgate.net [researchgate.net]

- 3. Enantiomeric separation of this compound and this compound-desthio on chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aquatic-ecological-risk-evaluation-of-chiral-triazole-fungicide-prothioconazole-and-its-metabolite-prothioconazole-desthio-on-lemna-minor - Ask this paper | Bohrium [bohrium.com]

- 5. Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide this compound against Fusarium oxysporum F. sp. cubense [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound and this compound-Desthio Activities against Candida albicans Sterol 14-α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]

- 9. fao.org [fao.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Federal Register :: this compound; Pesticide Tolerance [federalregister.gov]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Acute and chronic toxicities of this compound and its metabolite this compound-desthio in Daphnia magna - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Enantioselective degradation of this compound in soil and the impacts on the enzymes and microbial community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Impact of propiconazole fungicide on soil microbiome (bacterial and fungal) diversity, functional profile, and associated dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Evaluation of the Aquatic Toxicity of Several Triazole Fungicides - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Prothioconazole's Mode of Action Against Ascomycetes Fungi: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prothioconazole is a highly effective, broad-spectrum systemic fungicide belonging to the triazolinthione class.[1] Its primary application is in the control of a wide range of economically significant diseases in cereals and other crops, many of which are caused by fungi from the phylum Ascomycota.[2] This guide provides an in-depth technical overview of the molecular mechanism by which this compound exerts its fungicidal activity. It details the biochemical pathway targeted, the critical role of its primary metabolite, this compound-desthio, and summarizes key quantitative data from relevant studies. Detailed experimental protocols and visual diagrams of the core processes are provided to facilitate a comprehensive understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound is classified as a Demethylation Inhibitor (DMI) fungicide.[3] Its mode of action is the disruption of fungal cell membrane synthesis by inhibiting the biosynthesis of ergosterol, an essential sterol component in fungi that is analogous to cholesterol in mammals.[4][5]

The specific molecular target of this compound's activity is the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[6] This enzyme is crucial for a key step in the ergosterol biosynthesis pathway: the C14-demethylation of lanosterol or its precursor, 24-methylene dihydrolanosterol.[3][4]

Inhibition of CYP51 leads to two primary consequences for the fungal cell:

-

Depletion of Ergosterol: The lack of functional CYP51 halts the production of ergosterol, which is vital for maintaining the structural integrity, fluidity, and proper function of the fungal cell membrane.[7]

-

Accumulation of Toxic Sterol Precursors: The blockage of the pathway causes a buildup of 14α-methylated sterols (such as lanosterol and eburicol).[7][8] These aberrant sterols become incorporated into the cell membrane, disrupting its structure and leading to increased permeability and, ultimately, cell leakage and death.[9][10]

This dual action of ergosterol depletion and toxic precursor accumulation effectively prevents fungal spore germination and mycelial growth, providing both preventative and curative control of infections.[9]

The Critical Role of the this compound-desthio Metabolite

A crucial aspect of this compound's mode of action is that it functions as a pro-fungicide . The parent molecule, this compound, is metabolized into a more potent, toxicologically relevant compound: This compound-desthio .[2][8] This conversion, which involves desulfuration (the removal of the sulfur atom from the triazolinthione ring), occurs within the target fungus, as well as in plants and soil.[2][7]

Studies have demonstrated that this compound-desthio is the primary agent responsible for the observed antifungal activity.[7][11] While this compound itself can bind to the CYP51 enzyme, it does so in a competitive manner and with significantly lower affinity compared to its desthio metabolite.[12][13] In contrast, this compound-desthio binds tightly and non-competitively to the heme iron of the CYP51 enzyme, which is the classic interaction mechanism for azole DMI fungicides.[7][14] This interaction effectively blocks the active site and inhibits enzyme function.[7]

Therefore, the efficacy of this compound is directly attributable to its conversion to this compound-desthio within the target organism.[11]

Quantitative Data Summary

The following tables summarize quantitative data on the efficacy and activity of this compound and its enantiomers against various fungal species.

Table 1: In Vitro Efficacy of this compound Enantiomers against Fusarium oxysporum f. sp. cubense

| Compound | EC₅₀ (μg/mL) | Reference |

| R-Prothioconazole | 0.78 | [15] |

| S-Prothioconazole | 25.31 | [15] |

Data from a study on Fusarium wilt of banana, indicating the R-enantiomer is significantly more active.[15]

Table 2: In Vitro Inhibition of Candida albicans CYP51 (CaCYP51)

| Compound | Apparent IC₅₀ (μM) | Reference |

| This compound | ~120 | [14] |

| This compound-desthio | 1.9 | [14] |

| Voriconazole (Control) | 1.6 | [14] |

This data clearly demonstrates that this compound-desthio, not the parent compound, is the potent inhibitor of the target enzyme in a cell-free assay.[14]

Table 3: Efficacy of this compound-Based Fungicides Against Fusarium Head Blight (FHB)

| Treatment | FHB Severity Reduction (%) | DON Reduction (%) | Reference |

| This compound-based | 39 - 93 | 40 - 91 | [16] |

Field trial data showing consistent and high efficacy in reducing both disease symptoms and mycotoxin (deoxynivalenol) accumulation.[16]

Signaling Pathways and Experimental Workflows

Ergosterol Biosynthesis Pathway and this compound Inhibition

The primary mechanism of this compound is the direct inhibition of a key enzymatic step in the ergosterol biosynthesis pathway. This is not a complex signaling cascade but a direct disruption of a metabolic process.

Experimental Workflow: Sterol Profile Analysis

To confirm the mode of action, researchers analyze the sterol composition of fungal cells treated with this compound. This typically involves extraction, separation, and identification of sterols.

Detailed Experimental Protocols

Protocol: Fungal Growth Inhibition Assay (EC₅₀ Determination)

This protocol is used to determine the concentration of this compound required to inhibit fungal growth by 50% (Effective Concentration, EC₅₀).

-

Media Preparation: Prepare a suitable liquid or solid growth medium (e.g., Potato Dextrose Agar/Broth) and sterilize by autoclaving.

-

Fungicide Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilutions: Perform serial dilutions of the stock solution to create a range of concentrations to be tested. Add the appropriate volume of each dilution to the growth medium to achieve the final desired concentrations. A solvent-only control must be included.

-

Inoculation: Inoculate the center of each agar plate or the liquid medium in a microtiter plate with a standardized amount of fungal mycelia or spores (e.g., a 5 mm mycelial plug or a suspension of 1x10⁴ spores/mL).

-

Incubation: Incubate the plates/wells at an optimal temperature for the specific fungus (e.g., 25°C) in the dark for a period sufficient for measurable growth in the control group (typically 3-7 days).

-

Measurement: For solid media, measure the diameter of the fungal colony in two perpendicular directions. For liquid media, measure the optical density (e.g., at 600 nm) using a plate reader.

-

Calculation: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Plot the inhibition percentage against the log of the fungicide concentration and use probit or logistic regression analysis to determine the EC₅₀ value.

Protocol: Fungal Sterol Extraction and Analysis

This protocol is adapted from methodologies used to confirm CYP51 inhibition.[8][14]

-

Culturing and Treatment: Grow the fungus in liquid culture to mid-log phase. Split the culture into two flasks: one treated with a sub-lethal concentration of this compound (e.g., the EC₅₀ value) and one untreated control. Incubate for a defined period (e.g., 24 hours).

-

Cell Harvesting: Harvest the mycelia from both cultures by vacuum filtration and wash with sterile deionized water. Lyophilize (freeze-dry) the samples to obtain a dry cell weight.

-

Saponification and Extraction:

-

To the dried mycelia, add a solution of 20% (w/v) potassium hydroxide in 60% (v/v) ethanol.

-

Heat the mixture at 80-90°C for 2 hours to saponify lipids and break open cells.

-

Allow the mixture to cool, then extract the non-saponifiable lipids (containing the sterols) three times with an equal volume of n-heptane or hexane.

-

-

Derivatization: Evaporate the pooled organic extracts to dryness under a stream of nitrogen. Re-dissolve the residue in a derivatizing agent (e.g., BSTFA with 1% TMCS) and heat at 60-70°C for 30 minutes to create trimethylsilyl (TMS) ethers of the sterols, which are more volatile for gas chromatography.

-

GC-MS Analysis:

-

Inject the derivatized sample into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterol compounds.

-

The mass spectrometer will fragment the eluting compounds, generating a characteristic mass spectrum for each.

-

-

Identification and Quantification: Identify ergosterol, lanosterol, eburicol, and other sterols by comparing their retention times and mass spectra to those of authentic standards and library data. Quantify the relative amounts of each sterol by integrating the peak areas from the GC chromatogram.

Conclusion

The mode of action of this compound against Ascomycetes fungi is a well-defined process centered on the inhibition of ergosterol biosynthesis. The key to its high efficacy lies in its metabolic activation to this compound-desthio, which acts as a potent, non-competitive inhibitor of the crucial CYP51 enzyme. This disruption of the fungal cell membrane leads to cell death and provides robust disease control. A thorough understanding of this mechanism, supported by quantitative analysis and established experimental protocols, is essential for its effective use in agriculture and for the development of new antifungal agents.

References

- 1. This compound | C14H15Cl2N3OS | CID 6451142 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fao.org [fao.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound Stress Reduces Bacterial Richness and Alters Enzyme Activity in Soybean Rhizosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. This compound and this compound-Desthio Activities against Candida albicans Sterol 14-α-Demethylase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of Binding of this compound to Mycosphaerella graminicola CYP51 Differs from That of Other Azole Antifungals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pomais.com [pomais.com]

- 10. Insights into the Fungicide this compound and Its Metabolite in Wheat: Residue Behavior and Risk Assessment | MDPI [mdpi.com]

- 11. This compound and this compound-desthio activities against Candida albicans sterol 14-α-demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. researchgate.net [researchgate.net]

- 14. journals.asm.org [journals.asm.org]

- 15. Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide this compound against Fusarium oxysporum F. sp. cubense - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Prothioconazole: A Deep Dive into its Solubility and Stability in Laboratory Solvents

For researchers, scientists, and professionals in drug development, a comprehensive understanding of a compound's physicochemical properties is paramount. This technical guide provides an in-depth analysis of the solubility and stability of prothioconazole, a widely used triazole fungicide, in various laboratory solvents. The following sections detail quantitative solubility data, stability profiles under different conditions, and standardized experimental protocols.

This compound: An Overview

This compound (IUPAC name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1,2-dihydro-3H-1,2,4-triazole-3-thione) is a systemic fungicide that functions by inhibiting the biosynthesis of ergosterol, a critical component of fungal cell membranes. Its efficacy and broad-spectrum activity have made it a significant tool in agriculture. However, its behavior in laboratory settings, particularly its solubility and stability in common solvents, is crucial for accurate experimental design, formulation development, and toxicological studies.

Solubility Profile of this compound

The solubility of this compound has been determined in a range of aqueous and organic solvents. The data, summarized below, highlights its generally low solubility in water and non-polar organic solvents, with significantly higher solubility in more polar organic solvents. All data is presented at a standard temperature of 20°C unless otherwise specified.

| Solvent | Solubility (g/L) | Temperature (°C) |

| Water (pH 4) | 0.02 | 20 |

| Water (pH 7) | 0.3 | 20 |

| Water (pH 9) | 2.0 - 3.2 | 20 |

| n-Hexane | < 0.1 | 20 |

| n-Heptane | < 0.1 | 20 |

| Toluene | 8 - 10 | 20 |

| Xylene | 8 | 20 |

| n-Octanol | 58 | 20 |

| Acetonitrile | 69 | 20 |

| Isopropanol | 87 | 20 |

| Dichloromethane | 88 - 89 | 20 |

| Dimethyl sulfoxide (DMSO) | 126 - 208 | 20 |

| Methanol | 132 | 20 |

| Acetone | > 250 | 20 |

| Ethyl Acetate | > 250 | 20 |

| Polyethylene Glycol | > 250 | 20 |

Stability of this compound in Solution

The stability of this compound is influenced by several factors, including pH, light, and temperature. Understanding its degradation pathways and rates is essential for ensuring the integrity of stock solutions and experimental results. The primary degradation product of this compound is this compound-desthio.[1]

Hydrolytic Stability

This compound is generally stable to hydrolysis at neutral and alkaline pH. However, it undergoes slow hydrolysis under acidic conditions.

| pH | Temperature (°C) | Half-life (t½) |

| 4 | 50 | 120 days |

| 7 | 50 | Stable |

| 9 | 50 | Stable |

At an extrapolated temperature of 25°C, the half-life at pH 4 is estimated to be between 679 days and over 10 years.[2]

Photostability

This compound is susceptible to photodegradation in aqueous solutions. The rate of degradation is significantly influenced by the light source and the presence of other substances.

| Light Source | pH | Nitrate (NO₃⁻) Conc. (mg/L) | Half-life (t½) |

| Xenon Lamp | 7.0 | - | 173.29 minutes |

| Ultraviolet Lamp | 7.0 | - | 21.66 minutes |

| High-Pressure Mercury Lamp | 7.0 | - | 11.18 minutes |

| Xenon Lamp | 4.0 | - | 693.15 minutes |

| Xenon Lamp | 9.0 | - | 99.02 minutes |

| Xenon Lamp | 7.0 | 1.0 | 115.53 minutes |

| Xenon Lamp | 7.0 | 2.0 | 77.02 minutes |

| Xenon Lamp | 7.0 | 5.0 | 69.32 minutes |

In a sterile pH 7 aqueous buffered solution at 25°C, irradiated with the equivalent of 93 days of summer sunlight, this compound has a reported half-life of 9.7 days. The photodegradation proceeds to completion with a half-life of 47.7 hours under sterile aqueous buffer at pH 7 and 5°C.[1][3]

Experimental Protocols

Accurate determination of solubility and stability requires standardized methodologies. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA).

Solubility Determination (Flask Method - adapted from OECD 105)

This method is suitable for substances with solubility above 10⁻² g/L.

-

Preparation: Add an excess amount of this compound to a known volume of the test solvent in a flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 20°C) for a sufficient time to reach equilibrium. A preliminary test can determine the necessary equilibration time.

-

Phase Separation: Centrifuge the saturated solution to separate the undissolved solid.

-

Analysis: Carefully remove an aliquot of the clear supernatant. Determine the concentration of this compound in the aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

Hydrolytic Stability Testing (adapted from OECD 111 & EPA 835.2120)

This tiered approach assesses hydrolysis as a function of pH.

-

Tier 1: Preliminary Test:

-

Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.

-

Add this compound to each buffer solution (concentration should not exceed 0.01 M or half of its saturation concentration).

-

Incubate the solutions in the dark at 50°C for 5 days.

-

Analyze the solutions for the concentration of this compound at the beginning and end of the incubation period. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

-

Tier 2: Degradation Kinetics (for unstable substances):

-

Conduct the experiment at three different temperatures (e.g., 25°C, 40°C, 50°C) for the pH at which instability was observed.

-

Take samples at multiple time points until significant degradation has occurred.

-

Determine the concentration of this compound at each time point.

-

Calculate the first-order rate constant and the half-life of hydrolysis.

-

Photostability Testing (adapted from OECD Guideline for Phototransformation of Chemicals in Water)

-

Sample Preparation: Prepare a solution of this compound in a sterile, buffered aqueous solution (e.g., pH 7). The concentration should be low enough to ensure complete dissolution and avoid light-screening effects.

-

Irradiation: Expose the sample solution to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Maintain a constant temperature throughout the experiment.

-

Dark Control: Simultaneously, incubate an identical sample in the dark under the same temperature conditions.

-

Sampling: Collect aliquots from both the irradiated and dark control samples at various time intervals.

-

Analysis: Analyze the concentration of this compound in each sample using a suitable analytical method (e.g., HPLC-MS/MS).

-

Data Analysis: Plot the concentration of this compound versus time for both the irradiated and dark control samples. The rate of photodegradation is determined from the difference in the degradation rates between the light-exposed and dark control samples. Calculate the photodegradation half-life.

Visualizing Key Relationships

To better illustrate the factors influencing this compound's stability and the workflow for its analysis, the following diagrams are provided.

Caption: Factors affecting the stability of this compound.

Caption: Workflow for solubility determination (Flask Method).

Caption: Primary degradation pathway of this compound.

References

Prothioconazole Degradation: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prothioconazole is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals. Its efficacy against a wide range of fungal pathogens in various crops has led to its widespread use in agriculture. Understanding the degradation pathway and the resulting metabolites of this compound is crucial for assessing its environmental fate, toxicological profile, and ensuring food safety. This technical guide provides an in-depth overview of the degradation of this compound in soil, water, plants, and animals, detailing the primary metabolites formed and the kinetics of these processes. It also outlines the experimental methodologies employed in these studies to provide a comprehensive resource for researchers and professionals in the field.

This compound Degradation Pathways

This compound undergoes degradation through various mechanisms depending on the environmental matrix. The primary transformation product across most systems is this compound-desthio, formed by the loss of the sulfur atom from the triazolinthione ring. Other significant degradation pathways include hydroxylation, methylation, and conjugation.

Soil Degradation

In soil, this compound is rapidly degraded under both aerobic and anaerobic conditions. The primary metabolites identified are this compound-desthio and this compound-S-methyl.[1][2] Further degradation can lead to the formation of this compound-sulfonic acid and ultimately mineralization to CO2.[1]

Figure 1: Aerobic degradation pathway of this compound in soil.

Photodegradation in Water

In aqueous environments, this compound is susceptible to photolysis. The primary photodegradation product is this compound-desthio.[3][4] Further degradation can lead to the formation of this compound-thiazocine and 1,2,4-triazole.[4] The rate of photodegradation is influenced by factors such as light intensity, pH, and the presence of photosensitizers.[5][6]

Figure 2: Photodegradation pathway of this compound in water.

Plant Metabolism

In plants such as wheat and peanuts, this compound is extensively metabolized. The major metabolite found is this compound-desthio.[7][8] Other significant metabolites resulting from the cleavage of the this compound molecule include triazolylalanine, triazolylhydroxypropionic acid, and triazolylacetic acid.[8][9] These metabolites can be present as free compounds or as conjugates.

Figure 3: Metabolic pathway of this compound in plants.

Animal Metabolism

In animals, such as rats and goats, orally administered this compound is rapidly absorbed and extensively metabolized.[8] The primary metabolic reactions are desulfuration to form this compound-desthio, oxidative hydroxylation of the phenyl group, and conjugation with glucuronic acid.[3][8] A major metabolite found in excreta is this compound-S-glucuronide.[3] Many of the identified metabolites are derived from this compound-desthio.[8]

Figure 4: Metabolic pathway of this compound in animals.

Quantitative Degradation Data

The degradation rate of this compound and its major metabolites is often expressed as a half-life (t½) or dissipation time (DT50). These values are influenced by various environmental factors.

Table 1: Degradation Half-lives (t½) of this compound in Soil

| Soil Type | Condition | This compound t½ (days) | This compound-desthio t½ (days) | This compound-S-methyl t½ (days) |

| Various | Aerobic | 0.07 - 1.3[8] | 7.0 - 34[8] | 5.9 - 46[8] |

| Silt Loam | Aerobic | 0.214[10] | - | - |

| Wheat Straw | Field (Jiangsu) | 4.4[11] | 6.2[11] | - |

| Wheat Straw | Field (Henan) | 1.8[11] | 2.9[11] | - |

| Wheat Straw | Field (Beijing) | 3.3[11] | 6.0[11] | - |

Table 2: Photodegradation Half-lives (t½) of this compound in Water

| Light Source | pH | Nitrate Conc. (mg/L) | This compound t½ (minutes) |

| Xenon Lamp | 7.0 | - | 173.29[5][6] |

| Ultraviolet Lamp | 7.0 | - | 21.66[5][6] |

| High-pressure Mercury Lamp | 7.0 | - | 11.18[5][6] |

| Xenon Lamp | 4.0 | - | 693.15[5][6] |

| Xenon Lamp | 9.0 | - | 99.02[5][6] |

| Xenon Lamp | 7.0 | 1.0 | 115.53[5] |

| Xenon Lamp | 7.0 | 2.0 | 77.02[5] |

| Xenon Lamp | 7.0 | 5.0 | 69.32[5] |

Note: A study reported a photodegradation half-life of 47.7 hours under sterile aqueous buffer at pH 7 and 25°C.[3]

Experimental Protocols

The study of this compound degradation and metabolism relies on a combination of analytical techniques, with High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) being the most common for quantification and identification of the parent compound and its metabolites.

General Experimental Workflow

Figure 5: General workflow for this compound degradation studies.

Soil Degradation Study (Following OECD 307 Guideline)

-

Soil Selection and Preparation: Select and characterize soil types as per guidelines. Sieve the soil (e.g., 2 mm) and adjust the moisture content.[11]

-

Application of Test Substance: Apply radiolabeled ([¹⁴C]) or non-labeled this compound to the soil samples at a concentration relevant to field application rates.

-

Incubation: Incubate the treated soil samples in the dark at a controlled temperature (e.g., 20°C) for a specified period (e.g., up to 120 days).[11] Use flow-through systems or biometer flasks to trap volatile compounds and ¹⁴CO₂.[11]

-

Sampling and Extraction: At various time intervals, collect soil samples and extract the residues using appropriate solvents, such as acetonitrile/water mixtures.

-

Analysis: Analyze the extracts by HPLC with radiodetection and/or LC-MS/MS to quantify this compound and its transformation products.

-

Data Analysis: Determine the dissipation time (DT50 and DT90) for this compound and major metabolites by fitting the data to appropriate kinetic models.

Photodegradation Study in Water

-

Solution Preparation: Prepare a solution of this compound in a sterile aqueous buffer at the desired pH.

-

Irradiation: Irradiate the solution using a light source that simulates natural sunlight (e.g., a xenon lamp).[6] Control the temperature during the experiment.

-

Sampling: Collect aliquots of the solution at different time points.

-

Analysis: Analyze the samples directly or after appropriate dilution using HPLC-UV or LC-MS/MS to determine the concentration of this compound.

-

Data Analysis: Calculate the photodegradation half-life by plotting the natural logarithm of the this compound concentration versus time.

Plant Metabolism Study

-

Plant Treatment: Treat plants with radiolabeled ([¹⁴C]) this compound, either by foliar spray or through the soil, at a rate that reflects agricultural practice.[12]

-

Sample Collection: Harvest different plant parts (e.g., leaves, stems, roots, and fruits/grains) at various intervals after treatment.

-

Extraction: Homogenize the plant samples and extract the residues with solvents like acetonitrile/water. Surface residues can be removed by washing with a mild solvent.

-

Fractionation and Identification: Partition the extracts and use chromatographic techniques (TLC, HPLC) to separate the parent compound and its metabolites. Identify the metabolites using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Quantification: Quantify the amount of this compound and each metabolite in the different plant parts.

Animal Metabolism Study

-

Dosing: Administer radiolabeled ([¹⁴C]) this compound to test animals (e.g., rats) orally at different dose levels.

-

Sample Collection: House the animals in metabolism cages to facilitate the separate collection of urine and feces over a period of several days.[13] Collect blood samples at various time points. At the end of the study, collect various tissues and organs.

-

Analysis of Excreta and Tissues: Homogenize tissues and analyze them, along with urine and feces, for total radioactive residue. Extract the residues and use chromatographic and spectroscopic techniques to separate, identify, and quantify the parent compound and its metabolites.

-

Pharmacokinetic Analysis: Determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound from the data collected.

Conclusion

The degradation of this compound is a complex process that results in a variety of metabolites, with this compound-desthio being the most prominent across different environmental compartments. The rate of degradation is highly dependent on environmental conditions. A thorough understanding of these degradation pathways and the methodologies used to study them is essential for a comprehensive risk assessment of this widely used fungicide. The information presented in this guide serves as a valuable resource for scientists and researchers involved in the study of this compound and other agrochemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. eurl-pesticides.eu [eurl-pesticides.eu]

- 3. caa.go.jp [caa.go.jp]

- 4. Photodegradation of pesticides using compound-specific isotope analysis (CSIA): a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. smithers.com [smithers.com]

- 6. www2.mst.dk [www2.mst.dk]

- 7. mdpi.com [mdpi.com]

- 8. OECD 307: Aerobic and Anaerobic Transformation in Soil | ibacon GmbH [ibacon.com]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. oecd.org [oecd.org]

- 12. Metabolism, distribution and expression of residues – Nature of the residue in plants | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 13. researchgate.net [researchgate.net]

Prothioconazole CAS number and IUPAC name

An In-Depth Technical Guide to Prothioconazole for Researchers and Scientists

Introduction

This compound is a broad-spectrum systemic fungicide belonging to the triazolinthione class of chemicals.[1] Developed by Bayer CropScience and introduced in 2004, it is widely utilized in agriculture to control a variety of fungal diseases in crops such as cereals, oilseed rape, and peanuts.[2][3][4] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[2][5] This guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, metabolic pathways, and relevant experimental protocols for a technical audience.

Chemical Identity

This compound is identified by the following CAS number and IUPAC name:

-

IUPAC Name: 2-[2-(1-chlorocyclopropyl)-3-(2-chlorophenyl)-2-hydroxypropyl]-1H-1,2,4-triazole-3-thione[2][6]

The technical grade material is a racemic mixture of (R)- and (S)-enantiomers.[8]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₄H₁₅Cl₂N₃OS | [2][7] |

| Molar Mass | 344.26 g/mol | [2][7] |

| Appearance | White to beige crystalline powder | [2][8] |

| Melting Point | 139.1–144.5 °C | [2] |

| Boiling Point | Decomposes at 222 °C | [2] |

| Density | 1.36 g/cm³ | [2] |

| Water Solubility | 300 mg/L at 20 °C | [2] |

| Vapor Pressure | 3 x 10⁻⁷ mm Hg | [2] |

| Acidity (pKa) | 6.9 | [2] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis